hK2p01 derivative KLK2 inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « Dérivé hK2p01 inhibiteur de KLK2 » est un inhibiteur compétitif de substrat à 11 acides aminés présentant une sélectivité pour la kallicréine 2 apparentée à la peptidase humaine (KLK2) . La KLK2 est une enzyme impliquée dans divers processus physiologiques, notamment la liquéfaction du sperme et la régulation de la tension artérielle . L’expression élevée de la KLK2 a été liée à la progression du cancer de la prostate, ce qui en fait une cible importante pour l’intervention thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Dérivé hK2p01 inhibiteur de KLK2 implique des techniques de synthèse peptidique. Le composé est un peptide ou un dérivé, et sa préparation implique généralement une synthèse peptidique en phase solide (SPPS) . Le processus comprend l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Chaque acide aminé est protégé par des groupes protecteurs spécifiques pour éviter les réactions secondaires indésirables. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle d’inhibiteurs peptidiques comme le Dérivé hK2p01 inhibiteur de KLK2 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l’efficacité et la reproductibilité. L’utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Dérivé hK2p01 inhibiteur de KLK2 subit principalement des réactions de formation et de clivage de liaison peptidique. Ces réactions sont essentielles à sa synthèse et à sa dégradation. Le composé ne subit généralement pas de réactions d’oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

Formation de liaison peptidique : Des réactifs tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) sont couramment utilisés dans la synthèse peptidique.

Clivage de la résine : L’acide trifluoroacétique (TFA) est utilisé pour cliver le peptide du support solide.

Purification : La HPLC avec des solvants et des gradients appropriés est utilisée pour la purification.

Principaux produits formés

Le principal produit formé par la synthèse du Dérivé hK2p01 inhibiteur de KLK2 est le peptide lui-même. Les sous-produits peuvent inclure des peptides tronqués ou des peptides avec une déprotection incomplète .

Applications de la recherche scientifique

Le Dérivé hK2p01 inhibiteur de KLK2 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie .

Applications De Recherche Scientifique

The hK2p01 derivative KLK2 inhibitor has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: Helps in understanding the role of KLK2 in physiological processes and disease states.

Medicine: Potential therapeutic agent for prostate cancer due to its ability to inhibit KLK2 activity.

Industry: Utilized in the development of diagnostic assays for detecting KLK2 levels in biological samples.

Mécanisme D'action

Le Dérivé hK2p01 inhibiteur de KLK2 exerce ses effets en se liant au site actif de l’enzyme KLK2, l’empêchant d’interagir avec ses substrats naturels . Cette inhibition perturbe les voies de signalisation en aval qui favorisent la prolifération et la survie des cellules cancéreuses. La sélectivité du composé pour la KLK2 assure une inhibition ciblée, minimisant les effets hors cible .

Comparaison Avec Des Composés Similaires

Composés similaires

KLK2b (c1) : Un autre inhibiteur peptidique présentant une sélectivité pour la KLK2.

Inhibiteurs peptidiques de la KLK2 : Divers inhibiteurs peptidiques linéaires et cycliques ciblant la KLK2.

Unicité

Le Dérivé hK2p01 inhibiteur de KLK2 est unique en raison de sa séquence d’acides aminés spécifique et de sa forte sélectivité pour la KLK2 . Sa capacité à inhiber l’activité de la KLK2 avec un minimum d’effets hors cible en fait un outil précieux dans les applications de recherche et thérapeutiques .

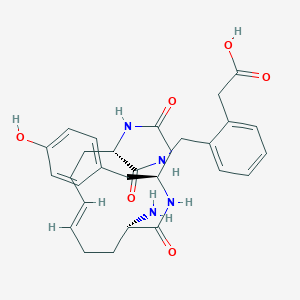

Propriétés

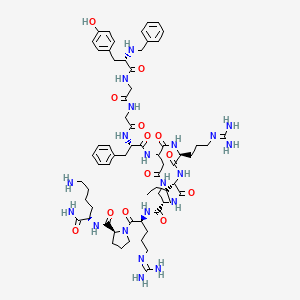

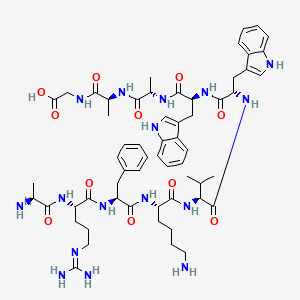

Formule moléculaire |

C59H82N16O11 |

|---|---|

Poids moléculaire |

1191.4 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1 |

Clé InChI |

BVRWWHKWGPOKPN-NXOPMQQOSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)

![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)

![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)

![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)

![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)

![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)

![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)